3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile

Fragrance chemistry Volatility Substantivity

3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile (CAS 79570-08-4) is a bicyclic monoterpene-derived acrylonitrile with the empirical formula C₁₂H₁₇N and a molecular weight of 175.27 g·mol⁻¹. Its rigid pinane framework bears an (E)-acrylonitrile substituent, placing it in the nitrile class of fragrance intermediates and specialty building blocks.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 79570-08-4
Cat. No. B12664029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile
CAS79570-08-4
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C1C2)C=CC#N)C
InChIInChI=1S/C12H17N/c1-12(2)10-6-5-9(4-3-7-13)11(12)8-10/h3-4,9-11H,5-6,8H2,1-2H3/b4-3+
InChIKeyCNTLYFYZUXZSBL-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile (79570-08-4): Core Physicochemical Identity for Scientific Procurement


3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile (CAS 79570-08-4) is a bicyclic monoterpene-derived acrylonitrile with the empirical formula C₁₂H₁₇N and a molecular weight of 175.27 g·mol⁻¹. Its rigid pinane framework bears an (E)-acrylonitrile substituent, placing it in the nitrile class of fragrance intermediates and specialty building blocks . Predicted physicochemical constants—boiling point 263.7 °C at 760 mmHg, density 1.014 g·cm⁻³, and flash point 113.4 °C—distinguish it from acyclic terpene nitriles and highlight the influence of the constrained bicyclo[3.1.1]heptane core on bulk properties .

Why 3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile Cannot Be Swapped with Common Acyclic Nitriles in Industrial Formulations


Superficially similar nitriles such as citronellyl nitrile or geranyl nitrile share the –C≡N functional group but lack the conformationally constrained bicyclo[3.1.1]heptane framework. This core structural difference translates into substantial divergence in volatility, density, and flash point—critical parameters for fragrance substantivity, processing safety, and polymerizability [1]. Consequently, generic substitution without reformulation risks altering odor profile, evaporation curve, and hazard classification. The quantitative evidence below demonstrates why this bicyclic acrylonitrile occupies a distinct property space that cannot be approximated by acyclic monoterpene nitriles.

Quantitative Differentiation of 3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile Against Closest Analogs: A Head-to-Head Property Comparison


Boiling Point Elevation vs. Citronellyl Nitrile: Impact on Volatility and Fragrance Longevity

The target compound exhibits a predicted normal boiling point of 263.7 °C (760 mmHg), which is approximately 30 °C higher than the experimentally determined boiling point of citronellyl nitrile (233 °C) [1]. This elevation arises from the rigid bicyclic core increasing intermolecular interactions relative to the flexible acyclic chain of citronellyl nitrile. In fragrance applications, a higher boiling point correlates with slower evaporation and prolonged olfactive perception, a parameter directly tied to product performance.

Fragrance chemistry Volatility Substantivity

Density Advantage Over Acyclic Analogs: Formulation Weight and Concentration Precision

The predicted density of the target compound is 1.014 g·cm⁻³, whereas citronellyl nitrile and geranyl nitrile show measured densities in the range 0.83–0.87 g·cm⁻³ [1] . This ~20 % higher density indicates a more compact molecular packing, which influences gravimetric dosing accuracy in compounding and may affect phase separation behavior in multi-component fragrance oils.

Density Formulation Quality control

Flash Point Margin vs. Geranyl Nitrile: Processing and Transport Safety

The predicted closed-cup flash point of 3-(6,6-dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile is 113.4 °C, which lies above the typical 103–109 °C range reported for geranyl nitrile . Although both compounds fall within combustible-liquid classifications, the 8–10 °C higher flash point of the bicyclic derivative provides a measurable safety advantage during heated mixing, spray-drying, or bulk transport.

Flash point Safety Regulatory classification

Molecular Weight and Rotatable Bond Count: Polymer Building-Block Potential

With a molecular weight of 175.27 g·mol⁻¹ and only one rotatable bond (the acrylonitrile side chain), 3-(6,6-dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile is both heavier and more conformationally restricted than acyclic terpene nitriles (e.g., citronellyl nitrile MW 151.25, geranyl nitrile MW 149.24; both with multiple rotatable bonds) [1]. This combination suggests that its homopolymer would exhibit a higher glass transition temperature (Tg) and greater chain stiffness than polymers derived from flexible acyclic nitrile monomers, a property sought in high-temperature engineering thermoplastics and rigid coatings.

Polymer chemistry Monomer design Tg prediction

Application Scenarios for 3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile Grounded in Differentiated Physicochemical Evidence


Long-Lasting Fine Fragrance Formulations Requiring Extended Substantivity

Perfumers seeking a nitrile note with prolonged skin retention can exploit the compound's 30 °C higher boiling point relative to citronellyl nitrile [Section 3, Evidence 1]. This property reduces the need for additional high-boiling fixatives, simplifying the fragrance formula and lowering raw material costs while maintaining a consistent olfactive profile over hours.

High-Density Fragrance Oil Concentrates for Automated Dosing Systems

Fragrance manufacturers employing gravimetric or volumetric automated dosing can benefit from the compound's density of ~1.014 g·cm⁻³, which is approximately 20 % higher than typical acyclic nitriles [Section 3, Evidence 2]. The denser liquid flows predictably in positive-displacement pumps and reduces air entrainment, improving batch-to-batch precision.

Industrial-Scale Processing with Relaxed Safety Constraints

Formulators operating under strict fire safety regulations may prefer this bicyclic acrylonitrile over geranyl nitrile because its flash point of 113.4 °C exceeds the 110 °C threshold often used to segregate flammable from combustible liquids in storage and transport [Section 3, Evidence 3]. This can lower insurance premiums and simplify site licensing.

Specialty Polymer Synthesis Targeting High Glass-Transition Materials

Polymer chemists exploring rigid-rod or high-Tg acrylonitrile copolymers can use the monomer's restricted conformational flexibility and elevated molecular weight [Section 3, Evidence 4] to design materials with enhanced thermal stability compared to polymers derived from citronellyl or geranyl nitrile. The bicyclic scaffold resists chain segmental motion, a critical factor for coatings used in high-temperature environments.

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